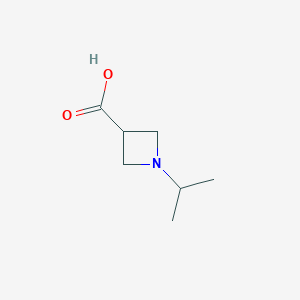
3-(2-Carboethoxyphenyl)-2-chloro-1-propene
Vue d'ensemble
Description
“3-(2-Carboethoxyphenyl)-2-chloro-1-propene” is a chemical compound with the IUPAC name ethyl 2-allylbenzoate . It has a molecular weight of 190.24 and is typically found in the form of a yellow oil .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H14O2 . For a more detailed analysis of its molecular structure, advanced techniques such as NMR spectroscopy or X-ray crystallography would be required, which are beyond my capabilities.Physical And Chemical Properties Analysis
“this compound” is a yellow oil . More detailed physical and chemical properties such as melting point, boiling point, and density would require laboratory analysis.Applications De Recherche Scientifique
Olefin Metathesis and Catalyst Development
Olefin metathesis, a reaction involving the exchange of alkene fragments by the scission and regeneration of carbon-carbon double bonds, is a critical process in organic synthesis and industrial production of chemicals. Research on WO3 catalysts has shown their effectiveness in the metathesis of ethene and trans-2-butene to form propene, highlighting the potential application of similar compounds in catalyzing such reactions. Studies detail the mechanism of W-carbene active site formation on WO3 surfaces, crucial for the metathesis process, offering insights into how compounds like 3-(2-Carboethoxyphenyl)-2-chloro-1-propene might be utilized in creating more efficient catalysts (Cheng & Lo, 2012).
Polymerization Processes
Catalyst-transfer polycondensation represents a significant method in polymer chemistry, allowing for the controlled synthesis of conjugated polymers. The mechanism involves the use of Ni catalysts in chain-growth polymerization, leading to well-defined polymers with low polydispersity. This process's understanding can guide the development of new polymerization methods where compounds like this compound might serve as monomers or intermediates in creating novel polymeric materials (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Environmental Remediation
The study of enhancing aerobic biodegradation of pollutants in groundwater using gases like ethane or propane provides valuable insights into in situ remediation strategies. Such research suggests potential applications for compounds similar to this compound in environmental remediation, particularly in facilitating or enhancing the biodegradation of persistent organic pollutants (Hatzinger, Streger, & Begley, 2015).
Advanced Materials and Catalysis
Research into the metallocene-based catalysis for ethene/propene copolymerization reveals the intricate balance between catalyst structure, reaction conditions, and polymer properties. Such studies can inform the design of new catalytic systems where derivatives of this compound could play a role in tailoring the activity and selectivity of catalysts for specific polymerization reactions (Galimberti et al., 1998).
Propriétés
IUPAC Name |
ethyl 2-(2-chloroprop-2-enyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHAZMHOOMSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641146 | |
| Record name | Ethyl 2-(2-chloroprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-78-4 | |
| Record name | Ethyl 2-(2-chloro-2-propen-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2-chloroprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1H-Imidazo[4,5-B]pyridin-6-amine](/img/structure/B1613150.png)
![[2,3'-Bipyridine]-5'-carbonitrile](/img/structure/B1613154.png)

